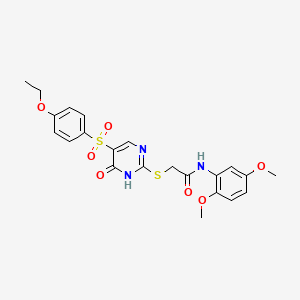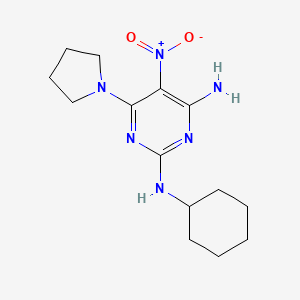![molecular formula C18H16N4O3S B14971980 5-{[(4-Methoxyphenyl)carbonyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B14971980.png)
5-{[(4-Methoxyphenyl)carbonyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a methoxybenzamido group, and a phenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced via an amide coupling reaction between 4-methoxybenzoic acid and an appropriate amine.
Attachment of the Phenylamino Group: The phenylamino group can be attached through a nucleophilic substitution reaction involving aniline and a suitable leaving group on the thiazole ring.
Industrial Production Methods
Industrial production of 5-(4-methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(4-methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methoxybenzamido)benzoic acid
- Methyl 4-(4-methoxybenzamido)butanoate
- Ethyl 5-(4-methoxybenzamido)-3-methylisothiazole-4-carboxylate
Uniqueness
5-(4-Methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and its thiazole ring structure
Eigenschaften
Molekularformel |
C18H16N4O3S |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-anilino-5-[(4-methoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H16N4O3S/c1-25-13-9-7-11(8-10-13)16(24)22-17-14(15(19)23)21-18(26-17)20-12-5-3-2-4-6-12/h2-10H,1H3,(H2,19,23)(H,20,21)(H,22,24) |
InChI-Schlüssel |
CGFNTHSTIRJUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-Dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide](/img/structure/B14971906.png)
![N1-(4-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14971910.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B14971914.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B14971932.png)
![N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14971934.png)
![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14971944.png)
![N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide](/img/structure/B14971952.png)
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14971956.png)



![N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-4-YL)methyl]ethanediamide](/img/structure/B14971977.png)
![N1-(4-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14971984.png)
